molecular formula C15H23BrN2O B10882663 N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide

N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide

Cat. No.: B10882663
M. Wt: 327.26 g/mol
InChI Key: BWYIUKSCLYBHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide is a propanamide derivative characterized by a 4-bromo-3-methylphenyl group attached to the amide nitrogen and a butyl(methyl)amino substituent at the third carbon of the propanamide backbone. Its molecular formula is C₁₅H₂₁BrN₂O, with a molecular weight of 349.25 g/mol.

Properties

Molecular Formula

C15H23BrN2O

Molecular Weight

327.26 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide

InChI

InChI=1S/C15H23BrN2O/c1-4-5-9-18(3)10-8-15(19)17-13-6-7-14(16)12(2)11-13/h6-7,11H,4-5,8-10H2,1-3H3,(H,17,19)

InChI Key

BWYIUKSCLYBHQC-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)CCC(=O)NC1=CC(=C(C=C1)Br)C

Origin of Product

United States

Preparation Methods

Table 1: Key Reaction Parameters for Propanamide Synthesis

StepReagents/ConditionsYield (%)Purity (%)Source
BrominationPd(dppf)Cl₂, K₂CO₃, DMF, 80–100°C43.595
AmidationTCFH/NMI, butyl(methyl)amine, CH₂Cl₂, RT8597
N-Alkylation1,4-Bromochlorobutane, K₂CO₃, ethanol, 60°C7898

Alternative routes, such as the use of lithium aluminum hydride (LiAlH₄) for reduction steps, are less favored due to safety concerns and lower selectivity compared to catalytic hydrogenation methods.

Optimization of Stereochemical Control

Asymmetric synthesis of the butyl(methyl)amino group is critical for biological activity. Source employs a TiCl₄-mediated hydroxymethylation with s-trioxane, achieving enantiomeric excess (ee) >99% when using (R)-4-benzyl-2-oxazolidinone as a chiral auxiliary. This method outperforms racemic resolutions, which typically cap yields at 38–40%.

Large-Scale Production Considerations

Scale-up challenges include solvent selection and catalyst recovery. Source reports successful kilogram-scale synthesis using ethanol-water mixtures for crystallization, reducing Pd residue to <5 ppm. Additionally, flow chemistry adaptations of the Mitsunobu reaction (source) enhance throughput by 30% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may result in the formation of alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN₃) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Azides or nitriles.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide serves as a building block for synthesizing more complex organic molecules. Its unique bromine substitution enhances reactivity, making it a valuable intermediate in organic chemistry.
  • Biological Activity :
    • The compound has been investigated for its antimicrobial properties , particularly against multidrug-resistant bacterial strains such as Salmonella Typhi. It demonstrates significant activity with Minimum Inhibitory Concentration (MIC) values around 6.25 mg/mL and Minimum Bactericidal Concentration (MBC) values at 12.5 mg/mL.
  • Pharmaceutical Development :
    • It is explored as a potential pharmaceutical intermediate , contributing to the development of new drug candidates targeting various diseases, including infections caused by resistant bacteria.
  • Enzyme Inhibition Studies :
    • The compound has shown promise as an enzyme inhibitor , particularly against alkaline phosphatase (ALP), with an IC50 value indicating effective inhibition. This suggests potential therapeutic applications in modulating enzyme activity critical for bacterial survival.

Antimicrobial Efficacy

A study highlighted the compound's effectiveness against resistant bacterial strains:

CompoundMIC (mg/mL)MBC (mg/mL)
This compound6.2512.5

This demonstrates its potential as a lead compound for further development in antimicrobial therapies.

Enzyme Inhibition

In enzyme kinetics studies, the compound was assessed for its inhibitory effects on ALP:

  • Binding Studies : Molecular docking studies indicated that the compound forms several hydrogen bonds with key amino acids in the active site of ALP, enhancing its inhibition potential.

Molecular Docking Studies

Molecular docking results showed a favorable binding energy of 7.5648kcal mol-7.5648\text{kcal mol}, indicating strong interactions with target proteins that could be exploited in drug design.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine and amide groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Structural Features:
  • Halogenated Aromatic Rings : The 4-bromo-3-methylphenyl group distinguishes it from analogs like 3-chloro-N-(4-methylphenyl)propanamide (), which has a chloro substituent. Bromine’s larger atomic radius and polarizability may enhance lipophilicity compared to chlorine.
  • Contrast this with 3-bromo-N-(4-methoxyphenyl)propanamide (), where a methoxy group provides electron-donating effects rather than amino functionality.
  • Heterocyclic Moieties : Compounds like 7c–7f () incorporate thiazol-oxadiazol rings, which are absent in the target compound but highlight the diversity of propanamide derivatives in medicinal chemistry.
Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₅H₂₁BrN₂O 349.25 4-bromo-3-methylphenyl, butyl(methyl)amino
3-chloro-N-(4-methylphenyl)propanamide C₁₀H₁₂ClNO 197.66 4-methylphenyl, chloro
3-bromo-N-(4-methoxyphenyl)propanamide C₁₀H₁₂BrNO₂ 258.12 4-methoxyphenyl, bromo
7c () C₁₆H₁₇N₅O₂S₂ 375.47 3-methylphenyl, thiazol-oxadiazol

Physicochemical Properties

  • Melting Points : While the target compound’s melting point is unspecified, analogs like 7c–7f () exhibit melting points of 134–178°C , suggesting similar thermal stability for the target due to shared amide and aromatic groups.
  • Solubility : The bromine atom and hydrophobic butyl group likely reduce aqueous solubility compared to 3-chloro-N-(4-methylphenyl)propanamide (), where chlorine’s smaller size may slightly improve solubility.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide, and how can reaction conditions be optimized?

  • Answer : Synthesis involves sequential functionalization of the phenyl and propanamide moieties. Key steps include:

  • Bromination : Introducing the bromo group at the 4-position of the phenyl ring under controlled electrophilic substitution conditions (e.g., using NBS or Br₂ with a Lewis acid catalyst) .
  • Amide coupling : Utilizing coupling agents like TBTU ( ) or EDC/HOBt to link the butyl(methyl)amino group to the propanamide backbone.
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF or acetonitrile) at 50–80°C improve reaction efficiency. Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) .
    • Validation : Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR to resolve peaks for the bromophenyl (δ 7.2–7.6 ppm) and butyl(methyl)amino groups (δ 2.8–3.2 ppm for N–CH₃; δ 1.2–1.6 ppm for butyl chain) .

Q. Which characterization techniques are essential to verify the purity and structure of this compound?

  • Answer : Multi-modal analysis is required:

  • Spectroscopy : 1H^1H-NMR for proton environments, 13C^{13}C-NMR for carbon skeleton, and IR for functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for 79Br^{79}Br and 81Br^{81}Br) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) percentages should align with theoretical values within ±0.4% .

Advanced Research Questions

Q. How does the crystal structure of analogous compounds inform the reactivity of this compound?

  • Answer : Crystallographic data (e.g., from and ) reveal:

  • Hydrogen bonding : Amide N–H groups form intermolecular bonds with carbonyl oxygens, influencing solubility and stability.
  • Torsional angles : The butyl(methyl)amino group’s conformation affects steric hindrance and interaction with biological targets.
  • Packing interactions : Van der Waals forces between bromophenyl rings may dictate aggregation behavior in solution .
    • Methodology : Single-crystal X-ray diffraction (SCXRD) with refinement via SHELX software. Parameters like unit cell dimensions (e.g., triclinic system, α/β/γ angles) must be cross-validated .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Answer : Discrepancies (e.g., unexpected splitting in NMR) require:

  • Variable-temperature NMR : To detect dynamic processes (e.g., rotameric equilibria of the butyl chain) .
  • 2D techniques : HSQC and HMBC to correlate ambiguous proton-carbon assignments, especially near the bromophenyl and amide regions .
  • Comparative analysis : Benchmark against structurally validated analogs (e.g., N-(4-bromophenyl)propanamide derivatives in ) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic potential?

  • Answer : Focus on modifying:

  • Bromophenyl substituents : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance target binding, as seen in ’s β₂-agonist analogs .
  • Butyl(methyl)amino chain : Vary alkyl chain length (e.g., propyl vs. pentyl) to balance lipophilicity and metabolic stability .
    • Experimental design :
  • In vitro assays : Measure affinity for target receptors (e.g., fluorescence polarization or SPR).
  • Molecular docking : Use software like AutoDock to predict interactions with binding pockets .

Methodological Notes

  • Safety protocols : Handle brominated compounds in fume hoods with PPE (gloves, goggles) due to toxicity (H303/H313/H333 codes in ) .
  • Data reproducibility : Replicate synthesis ≥3 times and report yields ±5% deviation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.